7-溴-6-甲氧基喹啉

描述

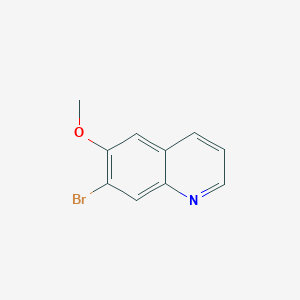

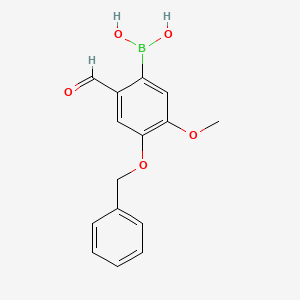

7-Bromo-6-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is a derivative of quinoline, a heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of 7-Bromo-6-methoxyquinoline involves several steps . The process includes diazotization with sulfuric acid, water, and sodium nitrite . Other methods involve reactions with 2,3-dicyano-5,6-dichloro-p-benzoquinone in benzene . More details about the synthesis can be found in the referenced papers .Molecular Structure Analysis

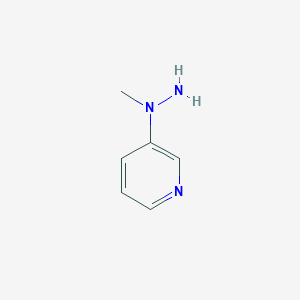

The molecular structure of 7-Bromo-6-methoxyquinoline consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . It has a bromo group at the 7th position and a methoxy group at the 6th position .Chemical Reactions Analysis

Quinoline and its derivatives, including 7-Bromo-6-methoxyquinoline, have been used in various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . More details about these reactions can be found in the referenced papers .Physical and Chemical Properties Analysis

7-Bromo-6-methoxyquinoline is a solid at room temperature . More specific physical and chemical properties such as solubility, density, and melting point were not found in the search results .科学研究应用

1. 合成和化学转化

- 7-溴-6-甲氧基喹啉已被用于各种化学合成中,包括二卤代喹啉的区域选择性烷氧基脱卤化。此过程涉及用烷氧基取代卤素原子,这是合成多种有机化合物的一个关键步骤 (Osborne & Miller, 1993)。

- 该化合物还参与了特定抗结核药物衍生物的合成,表明其在药物研究中具有潜在用途 (孙铁民,2009)。

2. 有机化学方法学进展

- 以 7-溴-6-甲氧基喹啉和类似化合物为例,展示了溴化(一种常见的化学反应)方法学方面的进展。这些方法能够选择性地对喹啉环进行官能化,这对于创建特定的分子结构非常重要 (Çakmak & Ökten, 2017)。

3. 结构和计算研究

- 该化合物一直是结构和计算研究的主题,提供了对其分子几何结构、电子结构和物理化学性质的见解。此类研究对于理解该分子的反应性和在各个领域的潜在应用至关重要 (周等人,2022)。

4. 在药物发现中的潜力

- 7-溴-6-甲氧基喹啉已用于合成具有潜在抗菌特性的化合物,表明其在开发新的治疗剂中的作用 (Hamama 等人,2015)。

- 此外,该化合物的衍生物已被评估其对类固醇 5α 还原酶的抑制活性,类固醇 5α 还原酶是各种疾病中的重要靶点 (Baston 等人,2000)。

作用机制

Target of Action

7-Bromo-6-methoxyquinoline is a derivative of quinoline . Quinolines are known to target bacterial type II topoisomerases, gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

Quinolones, including 7-Bromo-6-methoxyquinoline, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction inhibits the supercoiling of DNA, a critical process in DNA replication, and leads to the death of the bacterial cell .

Biochemical Pathways

The primary biochemical pathway affected by 7-Bromo-6-methoxyquinoline is the DNA replication pathway in bacteria. By inhibiting the function of gyrase and topoisomerase IV, the compound prevents the unwinding and separation of DNA strands, thereby halting DNA replication and cell division .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The primary result of 7-Bromo-6-methoxyquinoline’s action is the inhibition of bacterial growth. By preventing DNA replication, the compound effectively halts the proliferation of bacterial cells . This makes it a potential candidate for the development of new antibacterial agents.

Action Environment

The efficacy and stability of 7-Bromo-6-methoxyquinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution within the body. Additionally, the presence of other drugs can influence its action, particularly if they are substrates or inhibitors of the same metabolic enzymes .

安全和危害

The safety information for 7-Bromo-6-methoxyquinoline indicates that it may be harmful if swallowed, causes skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

生化分析

Biochemical Properties

Quinoline derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the quinoline derivative.

Cellular Effects

Some quinoline derivatives have been shown to have antiproliferative activity against various tumor cell lines

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

7-bromo-6-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVNBWJBWQUILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311394 | |

| Record name | 7-Bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-33-7 | |

| Record name | 7-Bromo-6-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103028-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B3176624.png)

![3-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B3176684.png)

![4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine](/img/structure/B3176692.png)